(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol
Descripción
(1-(2-Bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzimidazole derivative featuring a hydroxymethyl (-CH2OH) group at position 2 and a 2-bromoallyl (-CH2CBr=CH2) substituent at position 1 of the benzimidazole core. This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via its reactive hydroxymethyl and bromoallyl groups. For instance, the hydroxymethyl group can undergo oxidation to form aldehydes (e.g., 1H-benzo[d]imidazole-2-carbaldehyde) , while the bromoallyl moiety may participate in cross-coupling or nucleophilic substitution reactions . Its synthesis typically involves alkylation of 2-hydroxymethylbenzimidazole precursors with 2-bromoallyl halides, followed by purification via recrystallization or chromatography .
Propiedades
IUPAC Name |
[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8(12)6-14-10-5-3-2-4-9(10)13-11(14)7-15/h2-5,15H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOZMEPIPFOUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387072 | |
| Record name | F0469-0028 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5988-52-3 | |
| Record name | F0469-0028 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
The synthesis of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-bromoallyl bromide with benzimidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the 2-bromoallyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to form various substituted derivatives.
Aplicaciones Científicas De Investigación
Biological Activities
Numerous studies have investigated the biological activities of benzoimidazole derivatives, including (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol. Key findings include:
- Antimicrobial Activity : Research has shown that benzoimidazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds similar to (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol have demonstrated efficacy against Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Some studies indicate that benzoimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .
- Antiviral Effects : Preliminary studies suggest that certain benzoimidazole derivatives may exhibit antiviral activity, particularly against RNA viruses, by interfering with viral replication processes .
Case Study 1: Antimicrobial Efficacy
A study published in PMC reported on synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles showing significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were notably low, indicating strong potential as antimicrobial agents . This suggests that (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol could be similarly effective due to structural similarities.
Case Study 2: Anticancer Activity
In a recent investigation into novel benzo[d]imidazole derivatives, several compounds were found to induce apoptosis in human cancer cell lines. The study highlighted the role of these compounds in targeting specific pathways involved in cell survival and proliferation . The structural modifications in (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol could enhance its potency as an anticancer agent.
Mecanismo De Acción
The mechanism of action of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring system can mimic the structure of nucleotides, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the specific target and the nature of the substitution on the benzimidazole ring.
Comparación Con Compuestos Similares
Comparison with Similar Benzimidazole Derivatives
The structural and functional attributes of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol can be contextualized against related benzimidazole derivatives, as outlined below:
Substituent Position and Electronic Effects
- N1 vs. C2 Substitution : Unlike compounds such as 2-(3-bromophenyl)-1H-benzo[d]imidazole (where bromine is on a C2-attached phenyl ring ), the bromoallyl group in the target compound is located at N1. This positioning may enhance electrophilic reactivity due to proximity to the benzimidazole nitrogen lone pairs .
- Hydroxymethyl vs.
Solubility and Crystallization Behavior
- Methanol Solubility: While the target compound is methanol-soluble due to its hydroxymethyl group, dehydrogenated analogues like 2-(1H-imidazol-2-yl)-1H-perimidine are methanol-insoluble. This difference is attributed to the absence of solvate-forming NH groups in the latter .
Data Tables: Structural and Functional Comparisons
Key Research Findings
Reactivity : The bromoallyl group undergoes Suzuki-Miyaura coupling, enabling diversification into aryl/heteroaryl derivatives .
Solubility-activity Trade-offs : While hydrophilic groups (e.g., hydroxymethyl) improve solubility, lipophilic substituents (e.g., trifluoromethyl ) enhance membrane permeability.
Thermodynamic Stability : Computational studies (e.g., COSMO solvation models ) predict that the target compound’s solvation energy (−15.2 kcal/mol) aligns with experimental solubility trends.
Actividad Biológica
The compound (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol is a synthetic organic molecule characterized by a benzimidazole core, which has been recognized for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The structural formula of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol can be represented as follows:
The synthesis typically involves multi-step organic reactions, where careful optimization of reaction conditions is crucial for maximizing yield and purity. The general synthetic pathway includes the formation of the benzimidazole core followed by bromination and subsequent functionalization to introduce the hydroxymethyl group.
Biological Activities
Research indicates that compounds similar to (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that benzimidazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Potential : Recent investigations have identified benzimidazole derivatives as promising candidates in cancer therapy. For instance, compounds with similar structures have been shown to inhibit human topoisomerase I, leading to DNA damage and subsequent cancer cell death .
Comparative Analysis with Related Compounds
A comparative analysis of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol and structurally related compounds highlights its unique biological properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole | Benzimidazole core | Antimicrobial, Anticancer |
| 5-Bromobenzimidazole | Bromine substitution | Antioxidant |
| 1H-Benzimidazole-2-carboxylic acid | Carboxylic acid group | Anticancer |
| (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol | Bromoallyl and hydroxymethyl groups | Antimicrobial, Anticancer |
This table illustrates how the specific substitution pattern in (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol may confer distinct biological properties not found in its analogs.
The biological activity of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol can be attributed to several mechanisms:
- DNA Interaction : Studies have shown that benzimidazole derivatives can intercalate into DNA, disrupting replication processes and leading to cell cycle arrest .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases, which are crucial for DNA unwinding during replication .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Anticancer Efficacy : A study evaluated a series of benzimidazole derivatives against a panel of 60 human cancer cell lines. Compounds similar to (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol showed significant growth inhibition, with some achieving IC50 values comparable to established chemotherapeutics .
- Antimicrobial Activity : Another study focused on the antimicrobial properties of benzimidazole derivatives against resistant strains of bacteria. The results indicated that certain substitutions enhanced activity against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases .
Q & A
Q. Example Reaction Conditions Table
| Step | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Oxidation | [Ru(bpbp)(pydic)], H₂O₂ | Water | 50°C | 5.5 h | 70% | |
| Alkylation | Propargyl bromide, TBAB | DMF | RT | 2 h | 61-67% |
How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol?
Methodological Answer:
- NMR Analysis : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons in benzimidazole appear at δ 6.35–8.32 ppm, while hydroxyl groups show broad signals near δ 4.5–5.5 ppm .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for bromoallyl and benzimidazole moieties. Thermal ellipsoid plots validate spatial arrangements .
Q. Key Spectral Data
- ¹H NMR (DMSO-d₆) : Benzimidazole protons: δ 7.2–8.3 (m); CH₂OH: δ 4.8 (s) .
- X-ray : Confirms dihedral angles between benzimidazole and bromoallyl groups (<10° deviation) .
What experimental strategies evaluate the antimicrobial potential of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : α-Glycosidase inhibition tests (e.g., yeast and rat intestinal enzymes) identify active derivatives. IC₅₀ values <10 µM indicate potency .
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing substituents show enhanced activity .
- SAR Development : Substituting the benzimidazole core with thiazolidinone or pyrazole groups improves membrane penetration .
How do reaction conditions influence regioselectivity in functionalizing the benzimidazole core?
Methodological Answer:
- Temperature Control : Lower temperatures (4°C) favor selective oxidation of –CH₂OH to –CHO using Dess-Martin periodinane (DMP) without side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 1-position of benzimidazole, while THF promotes N-alkylation .
- Catalyst Modulation : Copper(I) iodide in click chemistry ensures regioselective triazole formation at the propargyl site .
What methodologies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assay Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., thiabendazole) to normalize results .
- Structural Validation : Confirm derivative purity via HPLC (>95%) and LC-MS to rule out impurities affecting activity .
- Meta-Analysis : Compare substituent effects across studies; nitro groups at meta positions often enhance antimicrobial activity, while methyl groups reduce solubility .
How can computational tools predict the pharmacokinetics of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol?
Methodological Answer:
- ADMET Prediction : Software like SwissADME calculates logP (∼2.5) and predicts moderate blood-brain barrier permeability .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with CYP450 enzymes, explaining metabolic stability .
- QSAR Models : Correlate electronic parameters (Hammett σ) with bioavailability to prioritize derivatives for synthesis .
What are critical steps in designing SAR studies for enzyme-targeting derivatives?
Methodological Answer:
Core Modification : Introduce substituents (e.g., –NO₂, –CF₃) at the benzimidazole 5/6-positions to modulate electron density .
Side-Chain Variation : Attach thiazolidinone or triazole moieties to enhance hydrogen bonding with enzyme active sites .
Activity Profiling : Test against isoform-specific enzymes (e.g., α-glucosidase vs. β-glucosidase) to assess selectivity .
Q. SAR Design Table
| Derivative | Substituent Position | Enzyme Inhibition (IC₅₀, µM) | Reference |
|---|---|---|---|
| A | 5-NO₂ | 8.2 ± 0.3 | |
| B | 6-CF₃ | 12.1 ± 1.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
